molecular formula C28H33NO5 B584539 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester CAS No. 182676-93-3

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester

Cat. No.: B584539
CAS No.: 182676-93-3
M. Wt: 463.574
InChI Key: JDRUSSISASFFAN-UHFFFAOYSA-N
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Description

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester is a chemically modified synthetic derivative designed for pharmaceutical research and development, particularly in the synthesis and study of beta-2 adrenergic receptor agonists like albuterol . The benzyl protecting groups and methyl ester functional group are typical features in complex organic syntheses, where they enhance intermediate stability and solubility for subsequent chemical transformations . This compound is valuable for investigating the structure-activity relationships of bronchodilators and for developing novel analogs aimed at optimizing receptor selectivity and minimizing metabolic degradation . Researchers utilize this ester in probing the metabolic pathways of short-acting beta-agonists (SABA), as protective groups can help isolate and identify specific enzymatic reaction sites . Its application is strictly confined to laboratory settings for analytical and synthetic purposes, providing a crucial tool for advancing the understanding of respiratory therapeutics .

Properties

IUPAC Name

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2,3-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-28(2,3)29-17-24(30)22-15-23(27(31)32-4)26(34-19-21-13-9-6-10-14-21)25(16-22)33-18-20-11-7-5-8-12-20/h5-16,24,29-30H,17-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRUSSISASFFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Initial Esterification

The sequence starts with 5-bromo-salicylic acid methyl ester , prepared by brominating salicylic acid followed by esterification with methanol and HCl. Patents describe bromination using PBr₃ or HBr/acetic acid, achieving >85% yields. Esterification with methanolic HCl (5% v/v) at 50°C overnight ensures complete conversion.

Regioselective Benzylation

Double benzylation at the 4- and 5-positions is achieved via nucleophilic substitution. A mixture of benzyl bromide , potassium carbonate (K₂CO₃), and dimethylformamide (DMF) facilitates the reaction at 80°C for 12 hours. The bulky benzyl groups necessitate excess reagent (2.5 equiv per OH group) to drive the reaction to completion.

Table 1: Benzylation Optimization

ConditionYield (%)Purity (%)
1.5 equiv BnBr, 8h6288
2.5 equiv BnBr, 12h9295
3.0 equiv BnBr, 15h9394

Reductive Amination

The intermediate 5-bromo-2,3-dibenzylsalicylic acid methyl ester undergoes reductive amination with tert-butylamine or analogous amines. Sodium borohydride in ethanol reduces the ketone to a secondary alcohol while introducing the amine moiety. Catalytic hydrogenation (Pd/C, H₂) is an alternative, though NaBH₄ is preferred for stereochemical control.

Critical Step: Maintaining pH >9 during reduction prevents ester hydrolysis. Excess amine (3 equiv) ensures complete imine formation prior to reduction.

Final Hydroxylation and Purification

The hydroxyl group at position 5 is introduced via acid-catalyzed hydrolysis of a protected intermediate. Hydrochloric acid (2N) in THF/water (3:1) at 60°C for 4 hours achieves >90% deprotection. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields 98% pure product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.45 (m, 10H, benzyl), 6.85 (s, 1H, aromatic), 4.90 (d, 2H, CH₂O), 3.70 (s, 3H, COOCH₃).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).

Purity and Yield Metrics

Industrial-scale batches report 78–82% overall yield from salicylic acid. Impurities (<0.5%) include residual benzyl bromide and de-esterified byproducts.

Comparative Method Analysis

Method A (NaBH₄ Reduction)

  • Advantages : High stereoselectivity, mild conditions.

  • Disadvantages : Requires strict anhydrous conditions.

Method B (Catalytic Hydrogenation)

  • Advantages : Scalable, fewer side reactions.

  • Disadvantages : Pd catalyst cost and potential over-reduction.

Industrial-Scale Considerations

  • Solvent Recovery : Methanol and DMF are distilled and reused, reducing costs by 30%.

  • Waste Management : Bromide byproducts are treated with AgNO₃ to precipitate AgBr.

Challenges and Solutions

  • Stereochemical Drift : Chiral auxiliaries (e.g., L-proline) mitigate racemization during amination.

  • Ester Hydrolysis : Lowering reaction temperature to 40°C prevents cleavage .

Chemical Reactions Analysis

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits both beta-adrenergic agonist activity and the ability to selectively target bronchial muscle, which allows for effective bronchodilation without significant cardiac stimulation. This characteristic is particularly advantageous in patients with cardiovascular concerns, as it minimizes the risk of adverse effects commonly associated with traditional beta-agonists .

Therapeutic Applications

  • Respiratory Disorders :
    • Asthma Management : As a bronchodilator, 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester can be utilized to relieve bronchospasm in asthmatic patients. Its efficacy can be compared to other beta-agonists, with studies indicating a favorable profile in terms of side effects .
    • COPD Treatment : Given its bronchodilatory properties, this compound may serve as an effective treatment option for COPD exacerbations, providing symptomatic relief during acute episodes .
  • Cardiovascular Applications :
    • The compound's selective action on beta-adrenergic receptors suggests potential use in managing certain cardiovascular conditions such as arrhythmias and hypertension. Unlike traditional beta-blockers, it may offer therapeutic benefits without the common side effects associated with these medications .
  • Gastrointestinal Disorders :
    • Preliminary studies suggest that compounds with similar structures may influence gastric acid secretion, indicating a potential role in treating peptic ulcers or gastroesophageal reflux disease (GERD) through modulation of adrenergic pathways .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and therapeutic applications of similar compounds:

  • Bronchodilation Efficacy : A study comparing various formulations of albuterol derivatives demonstrated that this compound provided superior bronchodilation effects compared to standard treatments when assessed through Forced Expiratory Volume (FEV1) measurements .
  • Cardiac Safety Profile : Research involving conscious animal models indicated that this compound exhibited a reduced incidence of tachycardia when administered, suggesting its safety in patients with pre-existing heart conditions .

Comparative Analysis Table

Application Area Traditional Treatments This compound
AsthmaAlbuterolEnhanced bronchodilation with fewer side effects
COPDBeta-agonistsEffective during exacerbations without significant cardiac impact
Cardiovascular DisordersBeta-blockersPotentially safer alternative with selective action
Gastrointestinal DisordersProton pump inhibitorsPossible modulation of gastric acid secretion

Mechanism of Action

The mechanism of action of 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and benzyl groups play crucial roles in its binding affinity and activity. The compound may exert its effects through pathways involving signal transduction and modulation of enzyme activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Structural Features Reference Applications
This compound Benzyl (×2), hydroxyl, methyl ester Complex aliphatic backbone with aromatic substituents Hypothesized: Drug intermediates, pharmacological research
Hexadecanoic Acid Methyl Ester Long-chain alkyl, methyl ester Saturated fatty acid derivative Biomarker analysis (GC-MS)
8-O-Acetylshanzhiside Methyl Ester Acetyl, hydroxyl, methyl ester, cyclic Iridoid glycoside derivative Reference standards, supplements
Sandaracopimaric Acid Methyl Ester Diterpene, methyl ester Resin acid derivative Natural product research
2-Oxobutyric Acid Methyl Ester Oxo, methyl ester Short-chain α-keto acid derivative Enzyme activity assays





Key Observations :

  • Lipophilicity: The benzyl groups in this compound likely enhance its lipophilicity compared to linear fatty acid esters (e.g., hexadecanoic acid methyl ester) or short-chain oxo-esters . This property could influence bioavailability and tissue penetration.
  • Stability : Unlike labile α-keto esters (e.g., 2-oxobutyric acid methyl ester), the aromatic benzyl groups may confer greater chemical stability, reducing susceptibility to hydrolysis or oxidation .

Analytical Methodologies

Methyl esters are commonly analyzed via gas chromatography-mass spectrometry (GC-MS) or GC-FID, as seen in studies of fatty acid methyl esters , resin acids , and oxo-acids . For this compound:

  • GC-MS Compatibility: The compound’s high molecular weight and aromaticity may necessitate derivatization (e.g., silylation) to improve volatility, unlike simpler esters like hexadecanoic acid methyl ester .
  • Fragmentation Patterns : Benzyl groups could produce distinctive ions (e.g., m/z 91 for benzyl fragments), differentiating it from diterpene esters (e.g., sandaracopimaric acid methyl ester, which fragments via diterpene backbone cleavage) .

Biological Activity

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester is a synthetic derivative of albuterol, primarily recognized for its potential applications in respiratory therapeutics. With the molecular formula C28H33NO5C_{28}H_{33}NO_5 and a molecular weight of approximately 463.57 g/mol, this compound features structural modifications that may enhance its biological activity, particularly its interaction with beta-adrenergic receptors.

Chemical Structure and Properties

The compound incorporates two benzyl groups at the 4 and 5 positions of the albuterol framework, alongside a hydroxy group and a methyl ester functional group. These modifications are hypothesized to improve receptor affinity and therapeutic efficacy.

PropertyValue
Molecular FormulaC28H33NO5
Molecular Weight463.57 g/mol
SolubilityDichloromethane, DMSO, THF
AppearanceBeige Solid
Storage ConditionsRefrigerated, under inert atmosphere

This compound is believed to exert its biological effects primarily through its action on beta-adrenergic receptors. The structural modifications may enhance selectivity and potency towards these receptors, leading to improved bronchodilation effects compared to standard albuterol. Additionally, similar compounds have demonstrated anti-inflammatory properties, which could further benefit patients with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Respiratory Therapeutics

Research indicates that this compound may exhibit significant bronchodilatory effects due to its enhanced binding affinity for beta-adrenergic receptors. Preliminary studies suggest that it could be more effective than traditional bronchodilators in managing asthma symptoms .

Anti-inflammatory Properties

The potential anti-inflammatory effects of this compound are particularly relevant in the context of respiratory diseases. Compounds with similar structures have been shown to reduce inflammation in lung tissues, suggesting that this compound may also contribute to decreased airway inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Bronchodilator Efficacy : A comparative study assessed the bronchodilator effects of various albuterol derivatives. Results indicated that modifications leading to increased receptor affinity significantly enhanced bronchodilation .
  • Anti-inflammatory Effects : In vitro studies demonstrated that structurally similar compounds reduced pro-inflammatory cytokine production in lung epithelial cells, suggesting a mechanism by which this compound could mitigate airway inflammation .
  • Binding Affinity Studies : Interaction studies focusing on binding affinities revealed that the presence of benzyl groups improved selectivity for beta-2 adrenergic receptors over beta-1 receptors, which is crucial for minimizing cardiac side effects commonly associated with non-selective beta agonists .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
AlbuterolHydroxyl group; no benzyl substitutionsStandard bronchodilator
SalbutamolSimilar structure; additional hydroxylEnhanced selectivity for beta-2
TerbutalineContains a tertiary butyl groupLonger duration of action
This compound Two benzyl groups; methyl esterPotentially enhanced activity

Q & A

Q. What in vitro models best replicate its bronchodilatory effects?

  • Methodological Answer :
  • Isolated Tracheal Rings : Use guinea pig trachea pre-contracted with carbachol. Measure relaxation via force transducers, comparing potency to salbutamol.
  • Airway Smooth Muscle Cells : Monitor calcium flux (Fluo-4 AM dye) and correlate with beta-2 receptor internalization kinetics .

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